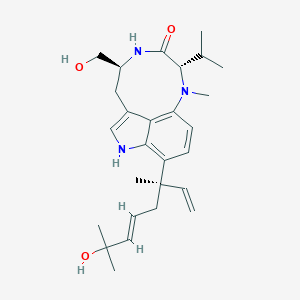

Lyngbyatoxin C

Descripción

Structure

3D Structure

Propiedades

Número CAS |

133084-53-4 |

|---|---|

Fórmula molecular |

C27H39N3O3 |

Peso molecular |

453.6 g/mol |

Nombre IUPAC |

(10S,13S)-5-[(3R,5E)-7-hydroxy-3,7-dimethylocta-1,5-dien-3-yl]-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one |

InChI |

InChI=1S/C27H39N3O3/c1-8-27(6,13-9-12-26(4,5)33)20-10-11-21-22-18(15-28-23(20)22)14-19(16-31)29-25(32)24(17(2)3)30(21)7/h8-12,15,17,19,24,28,31,33H,1,13-14,16H2,2-7H3,(H,29,32)/b12-9+/t19-,24-,27-/m0/s1 |

Clave InChI |

VMLLPMJDAXPWAA-PIKNDIPASA-N |

SMILES |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO |

SMILES isomérico |

CC(C)[C@H]1C(=O)N[C@@H](CC2=CNC3=C(C=CC(=C23)N1C)[C@](C)(C/C=C/C(C)(C)O)C=C)CO |

SMILES canónico |

CC(C)C1C(=O)NC(CC2=CNC3=C(C=CC(=C23)N1C)C(C)(CC=CC(C)(C)O)C=C)CO |

Sinónimos |

lyngbyatoxin C |

Origen del producto |

United States |

Ecological and Biological Origin of Lyngbyatoxin C

Taxonomy and Characterization of Producing Cyanobacteria

The primary producers of lyngbyatoxins are filamentous, non-heterocystous cyanobacteria belonging to the order Oscillatoriales. Detailed taxonomic studies have been crucial in identifying the specific species responsible for the biosynthesis of these toxic compounds.

The most well-documented producer of lyngbyatoxins is Moorea producens, a tropical marine cyanobacterium. nih.govwikipedia.org This species was formerly classified as Lyngbya majuscula, and much of the older literature refers to it by this previous name. wikipedia.orgnih.gov Genetic analyses led to its reclassification into the new genus Moorea. nih.govresearchgate.net Moorea producens is characterized by long, unbranching filaments composed of discoid cells, which are enclosed in a thick polysaccharide sheath. nih.govresearchgate.net These filaments can form extensive, dense mats on the seafloor in shallow, warm marine environments. nih.govresearchgate.net This cyanobacterium is recognized for its prolific production of a diverse array of bioactive secondary metabolites, including lyngbyatoxin A and its derivatives. nih.govnih.gov The biosynthesis of lyngbyatoxin involves a non-ribosomal peptide synthetase (NRPS) pathway. wikipedia.orgnih.gov

Table 1: Taxonomic Classification of Moorea producens

| Taxonomic Rank | Classification |

|---|---|

| Domain | Bacteria |

| Phylum | Cyanobacteria |

| Class | Cyanophyceae |

| Order | Oscillatoriales |

| Family | Oscillatoriaceae |

| Genus | Moorea |

While Moorea producens is the principal source of lyngbyatoxins, other related genera within the Oscillatoriales have also been associated with the production of various cyanotoxins. Genera such as Oscillatoria are known producers of other alkaloids like anatoxins. mdpi.com The production of toxins by these cyanobacteria is influenced by a range of environmental factors, including temperature, light intensity, pH, and nutrient availability. mdpi.comnih.gov Strains of Oscillatoria have been identified as producers of different types of toxins, highlighting the chemical diversity within this genus. The specific environmental conditions that trigger lyngbyatoxin production in these associated genera are a subject of ongoing research, but it is understood that stressful conditions can often lead to elevated toxin production. mdpi.com

Moorea producens and related cyanobacteria are known to form benthic harmful algal blooms (cyanoHABs) in tropical and subtropical marine ecosystems. nih.govmdpi.com These blooms appear as dense, mat-like growths on the seafloor, often covering large areas of coral reefs, seagrass beds, and sandy substrates. nih.govresearchgate.net The proliferation of these blooms is often linked to anthropogenic factors such as eutrophication (nutrient enrichment) and rising sea surface temperatures associated with climate change. nih.govmdpi.com

These blooms can have significant impacts on ecosystem dynamics. The dense mats can smother and kill corals and seagrass by blocking sunlight and creating anoxic conditions at the sediment-water interface. nih.govmdpi.com During decomposition, these cyanobacterial mats can lead to oxygen depletion in the water column, potentially causing fish kills. mdpi.com Furthermore, the release of lyngbyatoxins and other bioactive compounds into the surrounding water can have detrimental effects on a wide range of marine organisms, altering the structure and function of the entire ecosystem. nih.govmdpi.com The accumulation of these toxins in the environment poses a long-term risk to the health of the marine ecosystem. mdpi.com

Ecological Roles of Lyngbyatoxins in Aquatic Environments

The production of lyngbyatoxins is not a random metabolic process; these compounds serve distinct ecological functions for the producing cyanobacteria, primarily related to defense and competition.

One of the primary ecological roles of lyngbyatoxins is to act as a chemical defense against herbivores. wikipedia.org The production of these potent toxins deters feeding by a variety of marine grazers, including crustaceans, herbivorous fish, and gastropods. mdpi.com This anti-herbivory defense mechanism allows the cyanobacteria to thrive and form large blooms without significant pressure from predation. mdpi.com The effectiveness of chemical defenses like lyngbyatoxin is a key factor in the success and persistence of organisms that produce them. nih.govmdpi.com By reducing grazing pressure, lyngbyatoxins contribute directly to the competitive success of Moorea producens and its ability to dominate benthic communities. mdpi.com Laboratory studies have confirmed that the presence of lyngbyatoxin-a can deter feeding by various marine invertebrates. mdpi.com

Table 2: Research Findings on Lyngbyatoxin as a Defensive Compound

| Finding | Organism(s) Affected | Reference |

|---|---|---|

| Deters feeding by various marine grazers | Crustaceans, herbivorous fish, gastropods | mdpi.com |

| Potent toxin that acts as a defense mechanism | Would-be predators of the bacterium | wikipedia.org |

In addition to their role in deterring predators, lyngbyatoxins and other secondary metabolites produced by cyanobacteria can function as allelochemicals. nih.gov Allelopathy is the process by which an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms. nih.govmdpi.com In the marine environment, where space and resources are often limited, allelopathy can be a powerful competitive strategy.

Lyngbyatoxins released into the environment can inhibit the growth of competing sympatric organisms, such as other species of algae and microbes. nih.govresearchgate.net This inhibition of competitors can help Moorea producens to establish and maintain its dominance within the benthic community, facilitating the formation of extensive monospecific blooms. nih.gov The study of cyanobacterial allelochemicals is an active area of research, as these compounds can play a significant role in structuring marine microbial communities and influencing the dynamics of harmful algal blooms. nih.govdoi.org

Biosynthetic Pathways and Genetic Determinants of Lyngbyatoxin C

Enzymology of Lyngbyatoxin Biosynthesis

The production of lyngbyatoxin C involves a series of enzymatic reactions catalyzed by the protein products of the ltx gene cluster. This enzymatic cascade begins with the synthesis of a dipeptide precursor, followed by cyclization, prenylation, and a final oxidation step to yield the various lyngbyatoxin isoforms. nih.govrsc.orgresearchgate.net

Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly

The initial steps in lyngbyatoxin biosynthesis are governed by a bimodular nonribosomal peptide synthetase (NRPS) encoded by the ltxA gene. researchgate.netnih.govwikipedia.org This enzyme is responsible for the condensation of two specific amino acid precursors to form a linear dipeptide.

LtxA is a two-module NRPS that initiates the biosynthetic process. researchgate.netnih.gov The first module activates and incorporates N-methyl-L-valine, while the second module incorporates L-tryptophan. rsc.orgrsc.org These two amino acids are condensed to form the linear dipeptide, N-methyl-L-valyl-L-tryptophan, which remains tethered to a peptidyl carrier protein (PCP) domain of the enzyme. rsc.orgbeilstein-journals.org

A distinctive feature of the LtxA enzyme is its terminal reductase (Red) domain, which catalyzes the release of the dipeptide from the synthetase. rsc.orgbeilstein-journals.orgacs.org This release is achieved through an unusual four-electron, NADPH-dependent reductive cleavage of the thioester bond, resulting in the formation of the corresponding primary alcohol, N-methyl-L-valyl-L-tryptophanol (NMVT). nih.govrsc.orgnih.govpsu.edu This reductive release mechanism is a departure from the more common thioesterase-catalyzed cyclization or hydrolysis seen in many other NRPS systems. nih.gov

The assembly of the lyngbyatoxin backbone begins with the specific recognition and activation of L-valine and L-tryptophan by the adenylation (A) domains within the LtxA modules. oup.comresearchgate.net Feeding studies have confirmed the incorporation of these amino acids into the indolactam ring structure. rsc.orgoup.com The first module of LtxA contains a methyltransferase (MT) domain that N-methylates the valine residue before condensation with tryptophan. rsc.org The resulting dipeptide, N-methyl-L-valyl-L-tryptophan, is the direct product of the NRPS assembly line before its reductive release. rsc.orgwikipedia.org

P450 Monooxygenase (LtxB) in Indolactam-V Cyclization

Following its release from LtxA, the linear dipeptide alcohol NMVT undergoes cyclization to form the characteristic nine-membered indolactam ring of (-)-indolactam V (ILV). rsc.orgacs.org This crucial step is catalyzed by LtxB, a cytochrome P450-dependent monooxygenase. nih.govnih.govbeilstein-journals.org The LtxB enzyme facilitates an oxidation and subsequent intramolecular C-N bond formation between the C4 position of the indole (B1671886) ring of tryptophan and the N-methylated amine of the valine residue. researchgate.netresearchgate.netrsc.org The catalytic activity of LtxB has been confirmed through its heterologous expression and biochemical characterization, demonstrating the conversion of NMVT to ILV. acs.orgresearchgate.netacs.org Interestingly, LtxB exhibits a relaxed substrate specificity, capable of cyclizing NMVT analogs where the valine is replaced by other aliphatic amino acids. nih.govacs.orgresearchgate.net

Aromatic Prenyltransferase (LtxC) in Isoprenoid Addition

The biosynthesis of lyngbyatoxin A, the direct precursor to lyngbyatoxin C, involves the attachment of a C10 isoprenoid unit to the ILV core. rsc.org This reaction is catalyzed by LtxC, a novel aromatic prenyltransferase. researchgate.netnih.gov LtxC transfers a geranyl group from geranyl pyrophosphate (GPP) to the C7 position of the indole ring of ILV. nih.govwikipedia.org This enzymatic step is a reverse prenylation, where the indole ring acts as the nucleophile attacking the C-3 of GPP. rsc.org LtxC has been shown to be stereoselective, producing the 19R-geranylated compound, lyngbyatoxin A. rsc.org Like LtxB, LtxC also shows some substrate flexibility and can prenylate various ILV analogues. acs.org

Oxidoreductase (LtxD) in Isoform Generation (Lyngbyatoxin B and C)

The final step in the generation of lyngbyatoxin C is a proposed oxidation reaction catalyzed by the enzyme LtxD. researchgate.netnih.gov The ltxD gene encodes a protein belonging to a diverse family of oxidoreductases. acs.org It is predicted that LtxD is responsible for the conversion of lyngbyatoxin A into the minor isoforms, lyngbyatoxin B and lyngbyatoxin C, through oxidation. rsc.orgresearchgate.netoup.comresearchgate.net Specifically, the formation of lyngbyatoxin C from lyngbyatoxin A involves the hydroxylation of the geranyl side chain. vulcanchem.com The precise mechanism and cofactors for the LtxD-catalyzed reaction are still under investigation.

Data Tables

Table 1: Genes of the Lyngbyatoxin Biosynthetic Cluster

| Gene | Encoded Enzyme | Function |

|---|---|---|

| ltxA | Nonribosomal Peptide Synthetase (NRPS) | Condenses N-methyl-L-valine and L-tryptophan; reductive release of dipeptide alcohol. researchgate.netnih.govnih.gov |

| ltxB | P450 Monooxygenase | Catalyzes oxidative cyclization of the dipeptide to form (-)-indolactam V. nih.govnih.govbeilstein-journals.org |

| ltxC | Aromatic Prenyltransferase | Transfers a geranyl group from GPP to the (-)-indolactam V core to form lyngbyatoxin A. researchgate.netnih.govnih.gov |

Table 2: Key Intermediates and Products in Lyngbyatoxin C Biosynthesis

| Compound Name | Description |

|---|---|

| L-Valine | Starting amino acid precursor. rsc.orgoup.com |

| L-Tryptophan | Starting amino acid precursor. rsc.orgoup.com |

| N-methyl-L-valyl-L-tryptophanol (NMVT) | Linear dipeptide alcohol product of LtxA. nih.govrsc.org |

| (-)-Indolactam V (ILV) | Cyclized core structure formed by LtxB. rsc.orgacs.org |

| Geranyl Pyrophosphate (GPP) | Isoprenoid donor for the prenylation reaction. nih.govwikipedia.org |

| Lyngbyatoxin A | Prenylated product of LtxC, precursor to Lyngbyatoxin C. rsc.orgvulcanchem.com |

| Lyngbyatoxin C | Hydroxylated isoform of Lyngbyatoxin A, final product. vulcanchem.com |

Genetic Basis of Biosynthesis

The biosynthesis of lyngbyatoxin C is a complex process orchestrated by a dedicated set of genes organized into a functional unit known as a biosynthetic gene cluster (BGC). The elucidation of this genetic blueprint has provided fundamental insights into the enzymatic machinery responsible for constructing this intricate natural product.

Elucidation of the ltx Gene Cluster Architecture and Organization

The genetic foundation for lyngbyatoxin biosynthesis was discovered through the molecular cloning and sequencing of the ltx gene cluster from the marine cyanobacterium Moorea producens (formerly Lyngbya majuscula). acs.orgvulcanchem.comnih.gov This research revealed that the ltx gene cluster spans a region of 11.3 kilobase pairs (kb). acs.orgnih.govnih.gov The cluster is comprised of four distinct open reading frames (ORFs), designated ltxA, ltxB, ltxC, and ltxD, which are all transcribed in the same direction. acs.orgresearchgate.net

The organization of the cluster is compact and highly specialized. nih.gov The initial enzyme in the pathway, LtxA, is a large, two-module nonribosomal peptide synthetase (NRPS). acs.orgnih.gov Following the NRPS gene is ltxB, which encodes a P450 monooxygenase. nih.gov The third gene, ltxC, codes for a novel aromatic prenyltransferase, and the final gene, ltxD, encodes an oxidase/reductase-type protein. acs.orgnih.gov This organized architecture ensures the sequential enzymatic reactions required for the assembly of the lyngbyatoxin molecule. researchgate.net The function of each gene within the cluster has been deduced and, in some cases, confirmed through heterologous expression and biochemical assays. acs.orgnih.gov

Table 1: Genes of the Lyngbyatoxin (ltx) Biosynthetic Gene Cluster

| Gene | Encoded Protein | Protein Type | Deduced Function |

|---|---|---|---|

| ltxA | LtxA | Nonribosomal Peptide Synthetase (NRPS) | Condenses L-valine and L-tryptophan to form the dipeptide N-methyl-L-valyl-L-tryptophanol (NMVT). acs.orgnih.govwikipedia.org |

| ltxB | LtxB | P450 Monooxygenase | Catalyzes the oxidation and cyclization of NMVT to form the (-)-indolactam V (ILV) core. acs.orgnih.govwikipedia.org |

| ltxC | LtxC | Aromatic Prenyltransferase | Transfers a geranyl group from geranyl pyrophosphate (GPP) to the ILV core to form lyngbyatoxin A. acs.orgnih.govrsc.org |

Comparative Genomics of Biosynthetic Gene Clusters

Comparative genomic analyses have revealed that the ltx gene cluster from cyanobacteria shares significant homology with biosynthetic gene clusters found in other bacteria, particularly the teleocidin (tle) cluster from Streptomyces species. rsc.orgresearchgate.net The teleocidins are structurally and pharmacologically related to the lyngbyatoxins, and this relationship is reflected at the genetic level. acs.org The elucidation of the ltx cluster was instrumental in identifying the tle cluster in Streptomyces blastmyceticus. researchgate.net

The gene organization shows a conserved synteny, with key enzymes being clear orthologs. researchgate.net Specifically, the first three genes of the ltx cluster (ltxA, ltxB, ltxC) have homologous counterparts in the tle cluster (tleA, tleB, tleC). rsc.org The amino acid identities between these corresponding proteins are 47.8% for LtxA/TleA, 47.2% for LtxB/TleB, and 37.7% for LtxC/TleC. rsc.org This genetic parallel underscores a shared evolutionary origin for the biosynthesis of these potent indolactam alkaloids in phylogenetically distant microorganisms—marine cyanobacteria and soil-dwelling actinobacteria. researchgate.netoup.com These comparative studies not only highlight the conserved enzymatic strategies for natural product assembly but also provide a powerful tool for genome mining to discover new pathways and molecules. researchgate.net

Molecular Precursors and Intermediates

The assembly of the lyngbyatoxin C molecule proceeds through a series of discrete, enzyme-catalyzed steps involving key molecular precursors and stable intermediates. The pathway originates from simple amino acid building blocks and culminates in the complex final structure.

Indolactam-V (ILV) as the Structural Core Scaffold

(-)-Indolactam V (ILV) is the central, tricyclic core structure upon which the unique features of the lyngbyatoxin family are built. acs.orgnih.gov It serves as the key biosynthetic intermediate that is subsequently decorated by tailoring enzymes to produce the different lyngbyatoxin analogues. nih.gov The formation of ILV is a critical step in the pathway, catalyzed by the P450 monooxygenase LtxB, which facilitates the complex cyclization of the linear dipeptide precursor. nih.govresearchgate.net

Although ILV was predicted to be the immediate precursor to lyngbyatoxin A, it was not initially isolated from lyngbyatoxin-producing strains of M. producens. acs.orgnih.gov Its role was confirmed when it was shown to be the substrate for the prenyltransferase LtxC in in vitro experiments, which adds a geranyl group to the indole ring to form lyngbyatoxin A. acs.orgnih.gov The accumulation of significant quantities of ILV (up to 150 mg/L) during heterologous expression of the ltx gene cluster in E. coli further solidified its position as a stable intermediate in the pathway. nih.govrsc.orgacs.org

N-methyl-L-valyl-L-tryptophan (NMVT) and its Derivatives

The biosynthesis of the indolactam core begins with the assembly of a linear dipeptide, N-methyl-L-valyl-L-tryptophan (NMVT), also referred to as N-methyl-L-valyl-L-tryptophanol. nih.govmdpi.com This molecule is the first dedicated precursor in the lyngbyatoxin pathway. researchgate.net Its formation is catalyzed by the bimodular nonribosomal peptide synthetase (NRPS), LtxA. acs.orgnih.govwikipedia.org The first module of LtxA activates L-valine, methylates it, and transfers it to the second module, which activates L-tryptophan. acs.org These two amino acids are then condensed to form the dipeptide. nih.gov

In an unusual step for NRPS systems, the completed dipeptide is not released via hydrolysis or cyclization, but through a reductive cleavage that yields the corresponding alcohol, NMVT. nih.govwikipedia.org This linear precursor is then released from the enzyme and serves as the substrate for the next enzyme in the pathway, LtxB. researchgate.net The presence of NMVT as a pathway intermediate has been confirmed through its isolation and identification during the heterologous expression of the ltx genes in E. coli. nih.govoup.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation | Role in Biosynthesis |

|---|---|---|

| Lyngbyatoxin A | - | Precursor to Lyngbyatoxin C. acs.org |

| Lyngbyatoxin C | - | Final product discussed. |

| (-)-Indolactam V | ILV | Core structural scaffold and key intermediate. acs.orgnih.gov |

| N-methyl-L-valyl-L-tryptophan | NMVT | Linear dipeptide precursor. nih.govmdpi.com |

| L-Valine | L-Val | Primary amino acid precursor. acs.org |

| L-Tryptophan | L-Trp | Primary amino acid precursor. acs.org |

| Geranyl pyrophosphate | GPP | Donor of the geranyl group. acs.org |

Mechanistic Investigations of Lyngbyatoxin C Bioactivity at the Molecular and Cellular Level

Protein Kinase C (PKC) Activation and Modulation

The primary molecular target of lyngbyatoxin C is Protein Kinase C (PKC). nih.govnih.goveuropa.eu Lyngbyatoxins, as a class of compounds, are recognized for their potent tumor-promoting activity, which is mediated through their ability to activate PKC isozymes. mdpi.comresearchgate.netmdpi.com This activation is a key event that initiates a cascade of downstream signaling events.

Binding Affinity and Specificity with PKC Isozymes (e.g., PKCδ-C1B peptide)

Lyngbyatoxin C and its analogs exhibit high affinity for the regulatory C1 domains of PKC isozymes. nih.govnih.gov The binding affinity of these compounds is a critical determinant of their potency as PKC activators. Competitive binding assays, often utilizing a synthetic peptide of the PKCδ-C1B domain and radiolabeled phorbol (B1677699) esters like [3H]phorbol 12,13-dibutyrate (PDBu), are employed to determine the inhibition constant (Ki) values. mdpi.comresearchgate.netnih.gov

For instance, studies have shown that lyngbyatoxin A has a Ki value of 0.11 nM for the PKCδ-C1B peptide. mdpi.commdpi.comnih.gov This high affinity is comparable to other potent PKC activators. The binding affinity can be significantly influenced by the stereochemistry and structural features of the lyngbyatoxin molecule.

Research on lyngbyatoxin derivatives has highlighted the structural requirements for high-affinity binding. For example, 12-epi-lyngbyatoxin A, a stereoisomer of lyngbyatoxin A, displayed a more than 100-fold lower affinity for the PKCδ-C1B peptide, with a Ki value of 17 nM, indicating the critical importance of the C12 configuration for PKC binding. mdpi.comresearchgate.netnih.gov Furthermore, modifications to the lyngbyatoxin structure, such as those seen in 2-oxo-3(R)-hydroxy-lyngbyatoxin A and 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A, resulted in a staggering 10,000-fold decrease in affinity for the PKCδ-C1B peptide compared to lyngbyatoxin A. mdpi.comnih.govdntb.gov.uanih.gov

| Compound | Ki for PKCδ-C1B peptide (nM) | Reference |

| Lyngbyatoxin A | 0.11 | mdpi.commdpi.comnih.gov |

| 12-epi-lyngbyatoxin A | 17 | mdpi.comresearchgate.netnih.gov |

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | 1400 | mdpi.com |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | 940 | mdpi.com |

Role of Cysteine-Rich C1 Domains in Ligand-Receptor Interaction

The interaction between lyngbyatoxin C and PKC is mediated by the cysteine-rich C1 domains present in the regulatory region of conventional and novel PKC isozymes. nih.govwikipedia.orgebi.ac.uk These domains, typically present as a tandem repeat (C1A and C1B), are responsible for binding diacylglycerol and phorbol esters. nih.govnih.govmdpi.com The C1 domain is a small, zinc-binding motif of about 50 amino acids. wikipedia.orgebi.ac.uk The conserved cysteine and histidine residues in this domain are crucial for coordinating zinc ions, which in turn stabilizes the structure required for ligand binding. wikipedia.org

Lyngbyatoxin C mimics the structure of diacylglycerol, allowing it to fit into the ligand-binding pocket of the C1 domain. This binding event induces a conformational change in the PKC molecule, leading to its activation. wikipedia.org The lactam ring of the lyngbyatoxin molecule is considered essential for this interaction and the subsequent stimulation of PKC. nih.gov

Comparative Analysis of PKC Activation Potency Among Lyngbyatoxin Congeners and Analogs

The potency of PKC activation varies significantly among different lyngbyatoxin congeners and synthetic analogs. This variation is directly linked to their binding affinities for the C1 domain. mdpi.comnih.gov

As previously mentioned, lyngbyatoxin A is a potent activator of PKC. mdpi.com In contrast, its 12-epi isomer, despite having comparable cytotoxicity in some assays, exhibits a significantly reduced ability to bind and activate PKC. mdpi.comresearchgate.netnih.gov This suggests that while PKC activation is a major mechanism of action for some lyngbyatoxins, other pathways may contribute to the toxicity of certain analogs. mdpi.comnih.gov

Studies on synthetic analogs of lyngbyatoxin A have further elucidated the structure-activity relationships. For example, (-)-Indolactam V (ILV), which lacks the C-7 linalyl group of lyngbyatoxin A, is still capable of stimulating PKC, indicating that the core indolactam structure is the primary pharmacophore. nih.gov However, the hydrophobicity of the substituent at C-7 does influence the potency of these compounds in binding to and activating PKC. nih.gov For instance, while both lyngbyatoxin A and (-)-n-hexylILV can cause downregulation of PKC alpha upon chronic exposure, (-)-ILV does not, highlighting subtle differences in their interaction with the enzyme. nih.gov

Cellular Signaling Pathways Modulated by Lyngbyatoxin C

By activating PKC, lyngbyatoxin C can influence a wide range of cellular signaling pathways, leading to diverse physiological responses.

Influence on Cellular Differentiation Processes

The activation of PKC by compounds like lyngbyatoxin C has been shown to play a role in cellular differentiation. t3db.canih.gov For example, indolactam-V, the structural core of lyngbyatoxins, has been reported to induce the differentiation of stem cells into pancreatic cells. nih.gov PKC isozymes are known to be involved in developmental processes, and their activation by external agents can trigger differentiation programs in various cell types. t3db.ca For instance, during macrophage differentiation induced by macrophage colony-stimulating factor (CSF1), PKC is translocated to the nucleus and is associated with macrophage development. t3db.ca

Regulation of Hypertrophic Growth and Related Kinase Pathways (e.g., MAPK1/3)

PKC activation is also implicated in the regulation of cell growth, including hypertrophic growth. t3db.ca In neonatal cardiomyocytes, PKC activation can mediate hypertrophic growth, partly through a MAPK1/3 (also known as ERK1/2)-dependent signaling pathway. t3db.ca The activation of PKC can lead to the phosphorylation and activation of downstream kinases like RAF1, which in turn activates the MAPK/ERK signaling cascade. t3db.ca This pathway is a central regulator of cell proliferation, growth, and survival.

Potential Modulation of Inflammatory Responses

Lyngbyatoxin C is a member of the lyngbyatoxin family of compounds, which are recognized as highly inflammatory substances. mdpi.comnih.gov While direct and extensive research on the specific inflammatory pathways modulated by Lyngbyatoxin C is limited, its structural similarity to the potent tumor promoter and inflammatory agent Lyngbyatoxin A provides a basis for understanding its potential mechanisms. Lyngbyatoxins, as a class, are known to be causative agents of skin irritation and are considered effective tumor promoters through their interaction with protein kinase C (PKC). mdpi.comnih.gov

The inflammatory effects of lyngbyatoxins are linked to their ability to activate PKC isozymes. t3db.cad-nb.info This activation can trigger signaling cascades that lead to the production of pro-inflammatory cytokines. d-nb.inforesearchgate.net For instance, Lyngbyatoxin A has been shown to induce the expression of pro-inflammatory cytokines, which are key mediators of inflammatory responses. researchgate.net Research on Lyngbyatoxin C has indicated that it possesses significantly less PKC-activating capability compared to Lyngbyatoxin A, exhibiting only 5% of the PKC activity of its more potent analogue. researchgate.net This suggests that while Lyngbyatoxin C may still contribute to inflammatory responses through PKC-dependent pathways, its potency in this regard is considerably lower than that of Lyngbyatoxin A.

The broader family of cyanobacterial toxins, which includes lyngbyatoxins, is known to have inflammatory effects and can promote the secretion of cytokines. d-nb.infonih.gov Lipopolysaccharides (LPS), another class of molecules produced by cyanobacteria, are also known to have inflammatory effects and promote cytokine secretion. d-nb.infonih.gov This suggests that the inflammatory response to cyanobacteria can be a complex interplay of various toxins and compounds. While the precise molecular and cellular inflammatory signaling pathways directly targeted by Lyngbyatoxin C have not been fully elucidated, its classification as a lyngbyatoxin implies a potential role in modulating inflammatory responses, likely through a less potent activation of PKC-mediated pathways compared to Lyngbyatoxin A.

Advanced Methodologies for Structural and Mechanistic Analysis of Lyngbyatoxin C

Spectroscopic and Spectrometric Approaches for Structural Elucidation

The precise determination of Lyngbyatoxin C's molecular structure, including its elemental composition, connectivity, and stereochemistry, relies on a combination of powerful analytical methods.

High-Resolution Mass Spectrometry (HR-ESI-MS, HPLC-ESI-HRMS)

High-resolution mass spectrometry, particularly when coupled with electrospray ionization (ESI) and high-performance liquid chromatography (HPLC), is a cornerstone technique for the characterization of Lyngbyatoxin C and its analogs. nih.govmdpi.com This method provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule.

HR-ESI-MS analysis of Lyngbyatoxin C yields a molecular formula of C₂₇H₃₉N₃O₃. vulcanchem.com The technique is also instrumental in identifying and characterizing new derivatives. For instance, two novel lyngbyatoxin derivatives, 2-oxo-3(R)-hydroxy-lyngbyatoxin A and 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A, were identified through HR-ESI-MS, which revealed their respective molecular formulas as C₂₇H₃₉N₃O₄ and C₂₆H₃₇N₃O₄. mdpi.comnih.govnih.gov

The coupling of HPLC with HR-ESI-MS (HPLC-ESI-HRMS) allows for the separation of complex mixtures and the subsequent high-resolution mass analysis of individual components. nih.govresearchgate.net This is particularly valuable for analyzing extracts from the producing organism, the cyanobacterium Moorea producens, where multiple related compounds may be present. nih.govmdpi.com HPLC-ESI-HRMS has been successfully used to monitor the heterologous production of lyngbyatoxin in E. coli, detecting not only the target compound but also its precursors and other isoforms. nih.govresearchgate.net

Table 1: HR-ESI-MS Data for Lyngbyatoxin Derivatives

| Compound | Molecular Formula | Ion Peak [M+H]⁺ (m/z) | Reference |

|---|---|---|---|

| Lyngbyatoxin C | C₂₇H₃₉N₃O₃ | - | vulcanchem.com |

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | C₂₇H₃₉N₃O₄ | 470.3051 | mdpi.com |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | C₂₆H₃₇N₃O₄ | 456.2901 | mdpi.com |

| 12-epi-lyngbyatoxin A | C₂₇H₃₉N₃O₂ | 438.3070 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the detailed planar structure and relative stereochemistry of Lyngbyatoxin C. vulcanchem.comtaylorfrancis.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to piece together the molecule's complex framework. mdpi.commdpi.comkau.edu.sa

¹H NMR spectra provide information about the chemical environment of hydrogen atoms, while ¹³C NMR spectra reveal the carbon skeleton. mdpi.comresearchgate.net Comparison of the NMR data of new derivatives with known compounds like lyngbyatoxin A is a common strategy. mdpi.comresearchgate.net For example, the structural elucidation of 2-oxo-3(R)-hydroxy-lyngbyatoxin A involved comparing its ¹H NMR spectrum with that of lyngbyatoxin A, noting the absence of a specific proton signal and the appearance of new signals indicative of an oxindole (B195798) moiety. mdpi.comresearchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are crucial for establishing the connectivity of atoms and the spatial proximity of protons. mdpi.comresearchgate.net

COSY spectra identify proton-proton couplings, helping to trace out spin systems within the molecule. mdpi.comresearchgate.net

HSQC spectra correlate protons to their directly attached carbons. mdpi.com

HMBC spectra show correlations between protons and carbons over two to three bonds, which is vital for connecting different structural fragments. mdpi.comresearchgate.net

NOESY spectra reveal through-space interactions between protons, providing critical information for determining the relative stereochemistry of chiral centers. mdpi.comnih.gov For instance, NOESY correlations were used to establish the cis conformation of the N-10/C-11 amide bond and the relative stereochemistry at C-9 and C-12 in lyngbyatoxin derivatives. mdpi.comnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δc) for a Lyngbyatoxin Derivative (2-oxo-3(R)-hydroxy-lyngbyatoxin A)

| Carbon Position | Chemical Shift (ppm) in CD₃OD | Reference |

|---|---|---|

| C-2 | 182.1 | mdpi.com |

| C-3 | 76.0 | mdpi.com |

| C-4 | 133.5 | mdpi.com |

| C-5 | 125.6 | mdpi.com |

| C-6 | 129.8 | mdpi.com |

| C-7 | 111.0 | mdpi.com |

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

While NMR can determine relative stereochemistry, assigning the absolute configuration of chiral centers requires chiroptical techniques like optical rotation and circular dichroism (CD) spectroscopy. mdpi.comnih.govdntb.gov.ua

Optical Rotation measures the rotation of plane-polarized light by a chiral molecule. The sign (dextrorotatory [+] or levorotatory [-]) and magnitude of the specific rotation ([α]D) are characteristic physical properties. For example, newly isolated lyngbyatoxin derivatives were shown to be dextrorotatory, which, when compared to model compounds with known stereochemistry, helped deduce the absolute configurations at certain chiral centers. mdpi.comnih.gov

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum provides information about the stereochemistry of the molecule, particularly for chromophoric regions. mdpi.comnih.govmdpi.com In the study of lyngbyatoxin derivatives, CD spectra are particularly useful for determining the absolute configuration of the linalyl side chain. mdpi.comnih.gov The shape of the CD curve around 230 nm (an upward or downward curve) has been correlated to the R or S configuration at C-19, respectively. mdpi.comnih.govmdpi.com

Table 3: Optical Rotation Data for Lyngbyatoxin Derivatives

| Compound | Specific Rotation [α]D²⁴ | Solvent | Reference |

|---|---|---|---|

| 2-oxo-3(R)-hydroxy-lyngbyatoxin A | +119.2° | CH₃OH | mdpi.comnih.gov |

| 2-oxo-3(R)-hydroxy-13-N-desmethyl-lyngbyatoxin A | +150.5° | CH₃OH | mdpi.comnih.gov |

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems. mdpi.comkau.edu.sa The presence of an indole (B1671886) ring or other chromophores in the lyngbyatoxin structure gives rise to characteristic absorption maxima (λmax) in the UV spectrum. mdpi.comnih.govresearchgate.net For instance, the UV spectra of lyngbyatoxin derivatives showing absorption maxima around 239-240 nm and 284-287 nm suggested the presence of a conjugated ring system, which supported the identification of an oxindole moiety when combined with NMR data. mdpi.comnih.govresearchgate.net

Molecular and Cellular Assays for Bioactivity Profiling

Understanding the biological mechanism of action of Lyngbyatoxin C involves a variety of molecular and cellular assays. A key target of lyngbyatoxins is Protein Kinase C (PKC), a family of enzymes involved in signal transduction. mdpi.comeuropa.euepa.gov

In vitro Binding Assays for Protein Kinase C

In vitro binding assays are employed to quantify the affinity of Lyngbyatoxin C and its analogs for PKC. mdpi.comeuropa.eu These assays are crucial for establishing structure-activity relationships, revealing how modifications to the lyngbyatoxin structure affect its interaction with its primary cellular target. mdpi.comnih.gov

One common approach involves a competitive binding assay using a specific PKC isozyme, such as PKCδ, and a radiolabeled or fluorescently tagged ligand that binds to the same site as the lyngbyatoxins. mdpi.commdpi.com The ability of a lyngbyatoxin derivative to displace the labeled ligand provides a measure of its binding affinity.

Research has shown that structural changes can dramatically alter PKC binding. For example, 12-epi-lyngbyatoxin A showed over 100 times lower affinity for the PKCδ-C1B peptide compared to lyngbyatoxin A. dntb.gov.uamdpi.comresearchgate.net Even more strikingly, 2-oxo-3(R)-hydroxy-lyngbyatoxin A and its desmethyl analog had a 10,000-fold lower affinity for the PKCδ-C1B peptide than lyngbyatoxin A. mdpi.comnih.govdntb.gov.ua These findings highlight the critical role of specific structural features and stereochemistry in the potent activation of PKC by lyngbyatoxins. nih.govresearchgate.net

Cell-Based Assays for Cellular Responses

Cell-based assays are fundamental tools for investigating the cellular responses to Lyngbyatoxin C. danaher.comdatabiotech.co.il These in vitro methods allow for the controlled analysis of the toxin's effects on various cellular processes, providing crucial insights into its mechanisms of action. danaher.comdatabiotech.co.il A variety of cell lines and assay formats are employed to study the cytotoxic and other biological effects of lyngbyatoxins.

One of the primary applications of cell-based assays in Lyngbyatoxin C research is the assessment of cytotoxicity. nih.gov Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and [3H]-thymidine incorporation assays are used to quantify the impact on cell proliferation and viability. nih.gov For instance, studies have shown that extracts containing lyngbyatoxins can cause significant inhibition of cell proliferation in various cell lines. nih.gov In primary mouse thymus fibroblasts, a cyanobacterial extract led to an 80% inhibition of cell proliferation and affected cell morphology and attachment within 24 hours. nih.gov Similarly, human metastatic melanoma (A2058) and human embryonic rhabdomyosarcoma (RD) cells exhibited cytotoxic effects after 24 hours of exposure. nih.gov In mouse embryonic fibroblasts (3T3), a 92% inhibition of cell proliferation was observed. nih.gov

The cytotoxic effects have also been quantified using the MTT assay on mouse lymphocytic leukemia (L1210) cells, which showed an IC50 value of 8.1 μM for Lyngbyatoxin A. nih.gov Furthermore, cell adhesion assays using human promyelocytic leukemia (HL-60) cells demonstrated that Lyngbyatoxin A could induce 50% cell adhesion at a concentration of 7 ng/mL, indicating its potent effect on cell membrane properties. nih.gov

The table below summarizes the effects of lyngbyatoxins on different cell lines as determined by various cell-based assays. nih.gov

| Cell Type | Assay | Main Effects | Reference |

| Primary mouse thymus fibroblasts | MTT assay, [3H]-thymidine incorporation assay | 80% inhibition of cell proliferation, morphology, and attachment in 24h. nih.gov | nih.gov |

| Human metastatic melanoma (A2058) | Not specified | Cytotoxic in 24h. nih.gov | nih.gov |

| Human embryonic myosarcoma (RD) | Not specified | Cytotoxic in 24h. nih.gov | nih.gov |

| Mouse embryonic fibroblasts (3T3) | Not specified | 92% inhibition of cell proliferation. nih.gov | nih.gov |

| Mouse lymphocytic leukemia (L1210) | MTT assay | Cytotoxic effect; IC50 = 8.1 μM (Lyngbyatoxin A). nih.gov | nih.gov |

| Human promyelocytic leukemia (HL-60) | Test of induction of cell adhesion | 50% cell adhesion at 7 ng/mL (Lyngbyatoxin A). nih.gov | nih.gov |

These cell-based functional assays are invaluable for understanding the molecular targets and cellular pathways modulated by Lyngbyatoxin C, contributing significantly to the fields of toxicology and drug discovery. danaher.com

Computational and Bioinformatics Approaches in Lyngbyatoxin C Research

Computational and bioinformatics tools have become indispensable for the structural and mechanistic analysis of natural products like Lyngbyatoxin C. These approaches facilitate the elucidation of complex chemical structures and the identification of the genetic machinery responsible for their biosynthesis.

Computer-Assisted Structure Elucidation (CASE)

Computer-Assisted Structure Elucidation (CASE) is a powerful method that utilizes software to determine the chemical structures of unknown compounds based on their spectroscopic data. acdlabs.comwikipedia.org This technique is particularly valuable for complex natural products where manual interpretation of spectra can be challenging and time-consuming. acdlabs.com CASE systems have evolved significantly since their inception, now capable of elucidating large and intricate structures with high accuracy. acdlabs.comnih.gov

The process typically involves inputting spectroscopic data, primarily from 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, into a CASE program. nih.govrsc.org The software then generates all possible molecular structures that are consistent with the provided data. wikipedia.orgrsc.org Advanced algorithms can rank these candidate structures based on predicted NMR spectra, helping to identify the most probable structure. acdlabs.com This approach minimizes the risk of incorrect structure assignments, a persistent issue in natural product chemistry. rsc.org While specific applications of CASE to Lyngbyatoxin C are not detailed in the provided results, the methodology is highly relevant for confirming its structure and that of its analogs. The general architecture of early CASE algorithms, which relied on libraries of molecular fragments and their spectral features, is still a foundation for modern systems. acdlabs.com

Genome Mining for Biosynthetic Gene Clusters

Genome mining is a bioinformatic approach used to identify the biosynthetic gene clusters (BGCs) responsible for the production of secondary metabolites like Lyngbyatoxin C. jmicrobiol.or.kr This process involves scanning the genomes of producing organisms to find clusters of genes that encode the enzymes for natural product synthesis. jmicrobiol.or.kr

The biosynthesis of lyngbyatoxins has been linked to a specific gene cluster. researchgate.net In the producing cyanobacterium Moorea producens (formerly Lyngbya majuscula), the lyngbyatoxin (ltx) biosynthetic gene cluster spans 11.3 kilobase pairs. researchgate.net This cluster encodes a suite of enzymes essential for the synthesis of the lyngbyatoxin scaffold. researchgate.net

The identified genes in the lyngbyatoxin cluster include:

ltxA : Encodes a two-module nonribosomal peptide synthetase (NRPS). researchgate.net

ltxB : Encodes a P450 monooxygenase. researchgate.net

ltxC : Encodes an aromatic prenyltransferase. researchgate.net

ltxD : Encodes an oxidase/reductase protein, which is thought to be involved in the conversion of lyngbyatoxin A to its minor variants, Lyngbyatoxin B and Lyngbyatoxin C. researchgate.netoup.com

The identification of this BGC was a significant step in understanding how Lyngbyatoxin C is produced. researchgate.net Genome mining facilitates the discovery of novel BGCs and can predict the structures of the resulting natural products. jmicrobiol.or.krnih.gov This approach not only helps in understanding the biosynthesis of known compounds but also holds vast potential for discovering new, structurally novel secondary metabolites from various organisms. nih.govfrontiersin.org The integration of genome mining with chemical analysis techniques like mass spectrometry provides a powerful platform for natural product discovery. researchgate.net

| Gene | Encoded Enzyme | Putative Function in Lyngbyatoxin Biosynthesis | Reference |

| ltxA | Nonribosomal Peptide Synthetase (NRPS) | Assembly of the peptide backbone. researchgate.net | researchgate.net |

| ltxB | P450 Monooxygenase | Catalyzes oxidation reactions. researchgate.net | researchgate.net |

| ltxC | Aromatic Prenyltransferase | Adds a prenyl group to an aromatic ring. researchgate.net | researchgate.net |

| ltxD | Oxidase/Reductase | Involved in the modification of Lyngbyatoxin A to other variants. researchgate.netoup.com | researchgate.netoup.com |

Biotechnological Production and Engineered Biosynthesis of Lyngbyatoxin C and Analogues

Heterologous Expression Systems for Enhanced Production

The transfer of the entire lyngbyatoxin biosynthetic pathway into a foreign host is a key strategy for sustainable production. nih.gov The choice of the heterologous host is critical, with both prokaryotic models like Escherichia coli and other cyanobacterial species being explored. nih.govresearchgate.net

E. coli is a popular choice for heterologous expression due to its rapid growth, well-understood genetics, and the availability of numerous molecular tools. mdpi.comresearchgate.net However, expressing complex cyanobacterial pathways, such as the one for lyngbyatoxin, requires significant optimization. nih.gov

Initial attempts to express the lyngbyatoxin gene cluster in E. coli using its native promoters were unsuccessful, as these regulatory elements were not functional in the bacterial host. nih.govnih.gov A critical breakthrough was achieved by replacing the native promoter with a tetracycline-inducible promoter, PtetO. nih.govmdpi.com This allowed for controlled, inducible expression of the biosynthetic genes. nih.gov

The choice of plasmid backbone also proved influential. vulcanchem.com The lyngbyatoxin biosynthetic gene cluster (~11.3 kb) was housed within a fosmid (pCC1FOS), a low-copy-number plasmid. nih.govvulcanchem.com Using a low-copy-number plasmid helps to avoid the metabolic burden and potential toxicity associated with overexpressing large, complex enzymes like nonribosomal peptide synthetases (NRPS). vulcanchem.com High-level expression from stronger promoters was found to be detrimental to lyngbyatoxin biosynthesis. nih.gov

Table 1: Genetic Elements Used in E. coli Heterologous Production of Lyngbyatoxin

| Genetic Element | Type | Description | Reference |

|---|---|---|---|

| Promoter | Inducible | The native promoter was replaced with the tetracycline-inducible PtetO promoter to control gene expression. | nih.govmdpi.com |

| Plasmid | Fosmid (Low-Copy) | The ~35 kb genomic DNA fragment containing the lyngbyatoxin pathway was carried on a pCC1FOS backbone. | nih.gov |

Optimizing culture conditions is crucial for maximizing product yield. For lyngbyatoxin production in E. coli, a combination of low growth temperature and a nutrient-rich medium was found to be effective. nih.gov

Specifically, after inducing gene expression, cultures were grown at a reduced temperature of 18°C. rsc.org This lower temperature is thought to slow down protein synthesis, allowing sufficient time for the correct folding of large and complex enzymes like the 399 kDa LtxA NRPS. nih.gov

The use of a rich, buffered growth medium, Terrific Broth (TB), provided an abundance of essential amino acids and other precursors necessary for the biosynthesis of the complex lyngbyatoxin molecule. nih.gov Under these optimized conditions, significant titers of Lyngbyatoxin A (25.6 mg/L) and its direct precursor, Indolactam-V (150 mg/L), were achieved. nih.govnih.govacs.org Very low levels of Lyngbyatoxin C were also detected in these cultures. nih.gov

Table 2: Optimized Culture Conditions for Lyngbyatoxin Production in E. coli

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 18°C | Allows for proper folding of the large LtxA NRPS enzyme. | nih.govrsc.org |

| Media | Terrific Broth (TB) | Provides a rich source of amino acids and other essential precursors for biosynthesis. | nih.gov |

Nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS) are synthesized as inactive apo-enzymes. They require post-translational modification by a phosphopantetheinyl transferase (PPTase) to become active holo-enzymes. nih.gov E. coli lacks a native PPTase capable of activating the diverse carrier proteins found in many natural product pathways. researchgate.net

To address this, the expression host E. coli GB05-MtaA was used. nih.gov This engineered strain has the gene for MtaA, a promiscuous PPTase from the myxobacterium Stigmatella aurantiaca, integrated into its chromosome. nih.govresearchgate.net MtaA has broad substrate specificity and is capable of efficiently activating the LtxA NRPS, a step considered vital for the successful heterologous production of lyngbyatoxin. nih.govrsc.orgresearchgate.net

While E. coli has been successful, expressing cyanobacterial genes in a more closely related host can offer advantages. oup.com Model cyanobacteria like Anabaena sp. PCC 7120 (also known as Nostoc sp. PCC 7120) have been developed as alternative heterologous expression platforms. researchgate.netmdpi.com

In one study, the lyngbyatoxin synthesis gene cluster (ltxA-C) was introduced into Nostoc sp. PCC 7120. researchgate.netmdpi.com Interestingly, this cyanobacterial host was able to recognize the original promoter from the ltxA-C gene cluster, leading to the production of lyngbyatoxin at levels comparable to the native producer, Moorea producens. researchgate.netmdpi.com A key advantage of this system was that it did not accumulate large amounts of the precursors Indolactam-V (ILV) and N-methyl-L-valyl-L-tryptophanol (NMVT), suggesting a more efficient conversion to the final product compared to the E. coli system. oup.commdpi.com This highlights that the genetic and metabolic background of a cyanobacterial host can be more suitable for expressing other cyanobacterial pathways. oup.comnih.gov

Escherichia coli as a Model Host System: Optimization Strategies

Pathway Engineering for Biosynthetic Diversification

The successful heterologous expression of the lyngbyatoxin pathway provides a solid foundation for future pathway engineering to create novel analogues. nih.govacs.org Genetic engineering, enzyme engineering, and combinatorial biosynthesis are strategies that can be applied to diversify the final product. portlandpress.com

Analysis of the lyngbyatoxin pathway in the E. coli host suggested that the LtxA NRPS possesses a degree of relaxed substrate specificity. researchgate.net This intrinsic flexibility could be exploited to incorporate different amino acid precursors, leading to the generation of new lyngbyatoxin derivatives. researchgate.net Furthermore, the established heterologous production system serves as a platform for chemoenzymatic synthesis, where engineered enzymes from the pathway can be used to modify synthetic precursors, creating a wider range of analogues for pharmacological testing. rsc.org

Mutagenesis and Directed Evolution of Biosynthetic Enzymes (e.g., LtxB, LtxC)

The generation of new lyngbyatoxin analogues can be achieved by altering the substrate specificity of the biosynthetic enzymes through targeted mutagenesis. researchgate.net Directed evolution and site-directed mutagenesis are powerful techniques for modifying enzyme function to accept non-native substrates, thereby diversifying the chemical output of the biosynthetic pathway. nih.gov

Research has focused on the LtxA nonribosomal peptide synthetase, which is responsible for the initial selection and condensation of L-valine and L-tryptophan. researchgate.netoup.com The adenylation (A-domain) of LtxA specifically recognizes and activates the L-valine substrate. By mutating key amino acid residues within the A-domain's substrate-binding pocket, researchers have successfully altered its substrate preference. researchgate.net

In one study, site-directed mutagenesis at two positions, Y239 and W299, within the LtxA A-domain resulted in mutants with shifted substrate specificities. While the wildtype enzyme shows a strong preference for L-valine, certain mutations increased the activation of other amino acids like L-leucine and L-isoleucine. For instance, the Y239M mutant demonstrated an increased in vitro activation of L-leucine. However, in vivo analysis of the full pathway showed that subsequent tailoring enzymes, LtxB and LtxC, also act as a filter, preferentially processing certain intermediates over others. researchgate.net The W299L mutation, conversely, increased the enzyme's stringency for L-valine. researchgate.net These findings illustrate that while mutagenesis of LtxA is a viable strategy for altering the initial building blocks, the downstream enzymes also play a crucial role in determining the final product profile. researchgate.net

| LtxA A-domain Mutant | Target Amino Acid | Observed Effect on Substrate Preference | Impact on Pathway Output |

| Y239F | Phenylalanine | Showed similar production profile to wildtype. researchgate.net | No significant change in product distribution. researchgate.net |

| Y239M | Methionine | Increased in vitro activation of L-leucine. researchgate.net | Increased stringency towards L-valine in vivo, likely due to downstream enzyme specificity. researchgate.net |

| W299C | Cysteine | Showed similar production profile to wildtype. researchgate.net | Product yields were not significantly lower than wildtype. researchgate.net |

| W299L | Leucine | Increased stringency towards L-valine. researchgate.net | Favored production of valine-containing intermediates. researchgate.net |

Exploitation of Relaxed Enzyme Specificity for Analog Production

The inherent flexibility, or "relaxed specificity," of biosynthetic enzymes can be exploited to produce novel analogues without genetic modification. researchgate.netacs.org This approach, often termed precursor-directed biosynthesis, involves feeding non-native substrates to the biosynthetic system, which the promiscuous enzymes may accept and incorporate into the final product. researchgate.net

The tailoring enzymes of the lyngbyatoxin pathway, particularly the P450 monooxygenase LtxB and the prenyltransferase LtxC, have been shown to possess relaxed substrate specificity. acs.orgresearchgate.net LtxB catalyzes the critical cyclization of the linear dipeptide alcohol precursor to form the (-)-indolactam V (ILV) core. researchgate.net Studies have demonstrated that LtxB can accept and process precursor analogues where the L-valine residue is substituted with other aliphatic amino acids, such as L-isoleucine and L-leucine. researchgate.netacs.org

Similarly, LtxC, which attaches the geranyl pyrophosphate (GPP) side chain to the ILV core, also displays a degree of promiscuity. researchgate.net The combined relaxed specificity of both LtxB and LtxC allows for the enzymatic production of a series of ILV and lyngbyatoxin analogues. acs.org However, this flexibility is not unlimited, and the enzymes exhibit a clear preference hierarchy. The relative substrate preference for the tailoring enzymes has been observed to be L-valyl > L-isoleucyl > L-leucyl intermediates. researchgate.net This means that while leucine-containing precursors can be processed, the efficiency is lower than that for the native valine-containing substrate or the closely related isoleucine variant. This natural promiscuity provides a powerful tool for generating a limited library of new lyngbyatoxin-related compounds. researchgate.net

| Enzyme | Native Substrate (Intermediate) | Alternative Substrates Processed | Observed Specificity/Preference |

| LtxB | N-methyl-L-valyl-L-tryptophanol | Dipeptide alcohols containing L-isoleucine or L-leucine instead of L-valine. researchgate.netresearchgate.net | Shows relaxed specificity, but with a preference for the L-valyl intermediate over L-isoleucyl and L-leucyl analogues. researchgate.net |

| LtxC | (-)-indolactam V | Indolactam V analogues derived from L-isoleucine or L-leucine. researchgate.netnih.gov | Also possesses relaxed specificity but may prefer certain indolactam structures over others, influencing final product yields. researchgate.net |

Semi-synthetic Chemical Approaches to Structural Modification

Semi-synthetic modification represents a hybrid approach that combines the strengths of biological production and chemical synthesis. This strategy leverages heterologous expression systems to produce large quantities of a core scaffold or precursor, which is then chemically modified in the laboratory to create novel derivatives. nih.gov

The heterologous expression of the lyngbyatoxin pathway in E. coli has been shown to produce high titers of both lyngbyatoxin A and its immediate precursor, (-)-indolactam V (ILV). nih.govresearchgate.net This makes ILV a readily available starting material for semi-synthetic chemistry. The chemical structure of the lyngbyatoxin core is particularly amenable to such modifications. The indole (B1671886) ring within the molecule is highly nucleophilic, making all positions susceptible to electrophilic attack. nih.gov This inherent reactivity provides a chemical handle for chemists to introduce a wide variety of functional groups and side chains onto the core scaffold, creating analogues that would be difficult or impossible to generate through purely biosynthetic means. This approach greatly expands the range of accessible chemical diversity, facilitating the exploration of structure-activity relationships for this class of compounds. nih.gov

Q & A

Q. What experimental approaches are used to elucidate the biosynthetic pathway of lyngbyatoxin C?

Lyngbyatoxin C biosynthesis is typically studied via heterologous expression of its gene cluster (ltxB, ltxC, ltxD) in model organisms like E. coli. Key steps include:

- Gene cluster identification : Genome mining of cyanobacterial strains (e.g., Moorena producens) to locate the ltx cluster .

- Enzyme characterization : In vitro assays for LtxB (P450 monooxygenase), LtxC (prenyltransferase), and LtxD (oxidoreductase) using substrates like indolactam V and geranyl pyrophosphate (GPP) .

- Metabolite profiling : LC-MS and NMR to track intermediates and confirm structural modifications .

Methodological rigor requires controlled expression systems (e.g., T7 promoters) and isotopic labeling to validate enzymatic steps .

Q. How can researchers detect and quantify lyngbyatoxin C in complex biological matrices?

- Sample preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate lyngbyatoxin C from cyanobacterial extracts .

- Analytical techniques :

- Validation : Calibration curves with spiked samples to assess recovery rates and limit of detection (LOD) .

Advanced Research Questions

Q. How can enzyme engineering improve the regioselectivity of prenyltransferases in lyngbyatoxin C biosynthesis?

Prenyltransferases like LtxC require rational mutagenesis to alter prenyl donor specificity (e.g., DMAPP vs. GPP):

- Structural insights : X-ray crystallography of LtxC-substrate complexes identifies residues (e.g., Trp97, Phe170, Ala173) that govern prenyl donor binding .

- Site-directed mutagenesis : Substitutions like A173M in TleC (homolog of LtxC) shift preference from GPP to DMAPP, enabling synthesis of analogs .

- Activity assays : Radioisotope-labeled prenyl donors (³H-DMAPP) quantify enzyme kinetics post-mutation .

Q. What strategies resolve contradictions in lyngbyatoxin C’s reported bioactivity across studies?

Discrepancies in protein kinase C (PKC) activation assays may arise from:

- Source variability : Differences in cyanobacterial strains or heterologous expression systems affecting toxin purity .

- Assay conditions : Validate using isoform-specific PKC inhibitors (e.g., Gö6983 for PKCα) and standardized cell lines (e.g., HEK293) .

- Data normalization : Include positive controls (e.g., phorbol esters) and report EC₅₀ values with confidence intervals .

Q. How can heterologous expression systems be optimized for high-titer lyngbyatoxin C production?

- Host engineering :

- Precursor supplementation : Add indole derivatives and prenyl donors (e.g., GPP) to culture media .

- Metabolic modeling : Flux balance analysis (FBA) to identify bottlenecks in indolactam V biosynthesis .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in lyngbyatoxin C bioassays?

Q. How should researchers address conflicting structural data for lyngbyatoxin C analogs?

- Multi-technique validation : Combine high-resolution MS (HRMS) for molecular formula, NMR for stereochemistry, and X-ray crystallography for absolute configuration .

- Comparative analysis : Cross-reference with databases (e.g., PubChem, NP Atlas) to resolve nomenclature conflicts .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of lyngbyatoxin C research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.